molecular formula C₂₆H₄₈O₁₂ B1142022 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate CAS No. 376646-03-6

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate

Cat. No.: B1142022
CAS No.: 376646-03-6
M. Wt: 552.65
InChI Key:
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Description

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It consists of a glucopyranosyl unit linked to another glucopyranosyl unit, which is further esterified with a tetradecanoic acid (myristic acid) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using suitable protecting groups such as acetyl or benzyl groups.

    Glycosylation: The protected glucopyranosyl donor is glycosylated with the acceptor glucopyranosyl unit under acidic conditions to form the disaccharide.

    Deprotection: The protecting groups are removed to yield the free disaccharide.

    Esterification: The free disaccharide is esterified with tetradecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases to catalyze the glycosylation step, followed by chemical or enzymatic esterification. This approach can offer higher specificity and yield compared to purely chemical methods.

Chemical Reactions Analysis

Types of Reactions

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free disaccharide and tetradecanoic acid.

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Free disaccharide and tetradecanoic acid.

    Oxidation: Carbonyl derivatives of the disaccharide.

    Reduction: Regeneration of hydroxyl groups from carbonyl compounds.

Scientific Research Applications

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate has several applications in scientific research:

    Biochemistry: Used as a substrate to study enzyme kinetics and glycosylation processes.

    Pharmaceuticals: Potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Material Science: Utilized in the synthesis of biodegradable polymers and surfactants.

    Nutrition: Investigated for its potential as a functional food ingredient with prebiotic properties.

Mechanism of Action

The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. Its amphiphilic nature also allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) bond.

    Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.

    Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) bond.

Uniqueness

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is unique due to its esterification with tetradecanoic acid, which imparts amphiphilic properties. This structural feature distinguishes it from other disaccharides like cellobiose, lactose, and maltose, which do not have such esterification and therefore lack the same amphiphilic characteristics.

Properties

CAS No.

376646-03-6

Molecular Formula

C₂₆H₄₈O₁₂

Molecular Weight

552.65

Synonyms

(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate

Origin of Product

United States

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